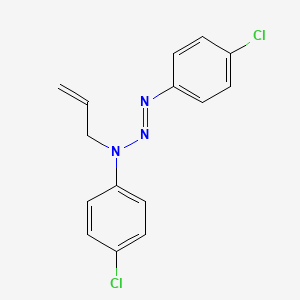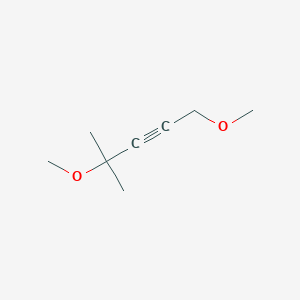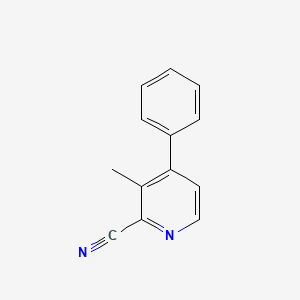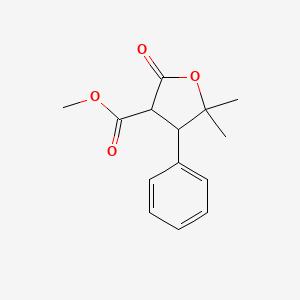
Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester.
化学反应分析
Types of Reactions
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
科学研究应用
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The furan ring may also interact with enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-Furancarboxylic acid, methyl ester: This compound has a similar structure but lacks the tetrahydro and phenyl groups.
2-Furancarboxylic acid, 3-methyl-, methyl ester: This compound has a methyl group at the 3-position of the furan ring.
3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: This compound has methyl groups at the 2 and 5 positions of the furan ring.
Uniqueness
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydro and phenyl groups distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
属性
CAS 编号 |
21864-05-1 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-14(2)11(9-7-5-4-6-8-9)10(12(15)17-3)13(16)18-14/h4-8,10-11H,1-3H3 |
InChI 键 |
FEAWPMCUFZGKME-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(C(=O)O1)C(=O)OC)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


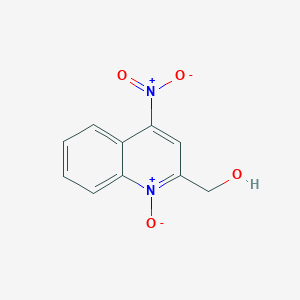
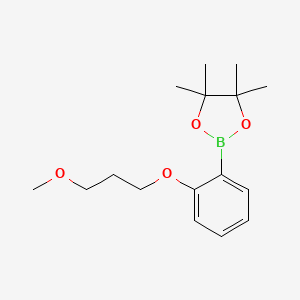
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
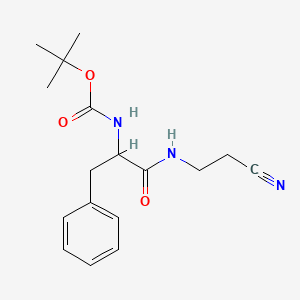
![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)


